N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-3-amine
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Overview
Description
N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-3-amine: is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a unique structure with two pyrazole rings connected by a methylene bridge and substituted with propyl and isopropyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common route includes:
Formation of the pyrazole ring: Starting with hydrazine and a 1,3-diketone, the pyrazole ring is formed through cyclization.
Substitution reactions: The pyrazole ring is then functionalized with propyl and isopropyl groups through alkylation reactions.
Methylene bridge formation: The two pyrazole rings are connected via a methylene bridge using formaldehyde or a similar reagent under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridge, leading to the formation of carbonyl-containing derivatives.
Reduction: Reduction reactions can target the pyrazole rings or the substituent groups, potentially yielding various reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propyl or isopropyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like halides or amines under basic conditions.
Major Products:
Oxidation: Carbonyl derivatives such as aldehydes or ketones.
Reduction: Reduced forms of the pyrazole rings or substituent groups.
Substitution: Compounds with new functional groups replacing the original substituents.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new materials with specific properties.
Biology:
- Investigated for its potential as a bioactive molecule with antimicrobial or anti-inflammatory properties.
Medicine:
- Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-3-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing molecular pathways and cellular processes.
Comparison with Similar Compounds
N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-butyl-1H-pyrazol-3-amine: Similar structure with a butyl group instead of a propyl group.
N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-ethyl-1H-pyrazol-3-amine: Similar structure with an ethyl group instead of a propyl group.
Uniqueness:
- The specific combination of propyl and isopropyl groups in N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-3-amine provides unique steric and electronic properties, influencing its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C13H21N5 |
---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
N-[(1-propan-2-ylpyrazol-4-yl)methyl]-1-propylpyrazol-3-amine |
InChI |
InChI=1S/C13H21N5/c1-4-6-17-7-5-13(16-17)14-8-12-9-15-18(10-12)11(2)3/h5,7,9-11H,4,6,8H2,1-3H3,(H,14,16) |
InChI Key |
NOYUERFSJZSRPY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC(=N1)NCC2=CN(N=C2)C(C)C |
Origin of Product |
United States |
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